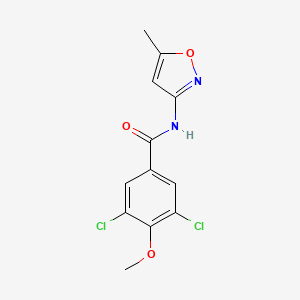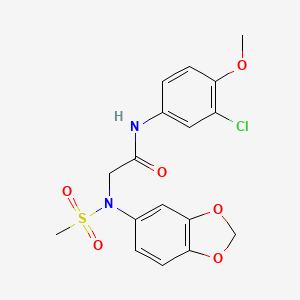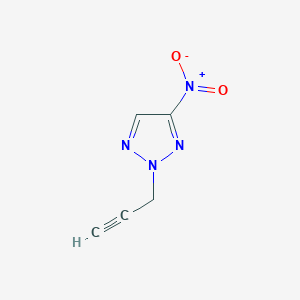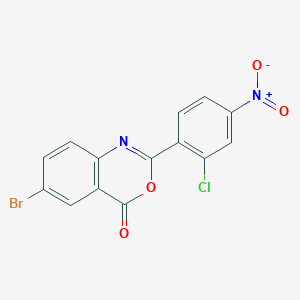![molecular formula C26H23N5O3S B3604653 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B3604653.png)
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE
Overview
Description
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a nitro group, a pyrrolidine ring, and a phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. Another method involves the use of azide-aldehyde cycloaddition reactions, which are efficient for the synthesis of triazole-containing scaffolds . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzyl and phenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The nitro group and the triazole ring play crucial roles in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
3-BENZYL-5-{[2-NITRO-4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring but differ in the substituents attached to the ring.
Indole Derivatives: These compounds contain an indole ring and have similar biological activities.
Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery. The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c32-25(29-15-7-8-16-29)20-13-14-23(22(18-20)31(33)34)35-26-28-27-24(17-19-9-3-1-4-10-19)30(26)21-11-5-2-6-12-21/h1-6,9-14,18H,7-8,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGAHLOPQGBNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)SC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3604583.png)

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B3604593.png)

![methyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B3604602.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B3604638.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B3604639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3604644.png)
![4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B3604646.png)
![4-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL](/img/structure/B3604672.png)
